(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Description
BenchChem offers high-quality (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHULIKSMJSELI-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942611 | |
| Record name | 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204322-23-6 | |
| Record name | 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a pyridoindole framework and a fluorenylmethoxycarbonyl group. Its molecular formula is with a molecular weight of approximately 438.47 g/mol .
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyridoindole derivatives have shown their ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Mechanism of Action:
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest: It has been suggested that these compounds can cause G1/S phase arrest in cancer cells, inhibiting their proliferation .
Neuroprotective Effects
Preliminary studies suggest that (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid may have neuroprotective properties. This is potentially mediated through modulation of neurotransmitter systems and reduction of oxidative stress .
Potential Mechanisms:
- Reduction of Oxidative Stress: By scavenging free radicals and enhancing antioxidant defenses.
- Modulation of Neurotransmitter Receptors: Influencing serotonin and dopamine pathways which are critical in mood regulation and cognitive functions .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyridoindole derivatives demonstrated that modifications at the carbonyl position significantly enhanced their cytotoxicity against various cancer cell lines. The specific derivative containing the fluorenylmethoxycarbonyl group showed a marked increase in apoptosis rates compared to controls .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of related compounds resulted in improved cognitive function and reduced markers of neuronal damage. These effects were attributed to the compound's ability to modulate neuroinflammatory responses and enhance synaptic plasticity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C27H22N2O4 |
| Molecular Weight | 438.47 g/mol |
| CAS Number | 204322-23-6 |
| Anticancer Activity | Induces apoptosis |
| Neuroprotective Effects | Reduces oxidative stress |
| Mechanisms of Action | Cell cycle arrest, neurotransmitter modulation |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has shown promising anticancer properties. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation and survival. Research has indicated that derivatives of pyridoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This property makes it a candidate for further development in cancer therapeutics.
1.2 Neuroprotective Effects
Studies have suggested that similar compounds exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. The compound's interaction with neurotransmitter systems could lead to innovative treatments for neurodegenerative disorders.
Drug Development
2.1 Peptide Synthesis
The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group in the structure allows for its use in solid-phase peptide synthesis (SPPS). The Fmoc protection strategy is widely used to synthesize peptides with high purity and yield. This application is crucial for developing peptide-based drugs and biologics.
2.2 Prodrug Formulation
The compound may serve as a prodrug due to its ability to undergo metabolic conversion into an active drug form within the body. This characteristic can enhance the bioavailability and therapeutic efficacy of drugs that are poorly soluble or unstable.
Biological Research
3.1 Enzyme Inhibition Studies
Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition can be pivotal in studying disease mechanisms and developing therapeutic agents targeting metabolic disorders.
3.2 Molecular Imaging
Due to its unique chemical structure, (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid may be utilized in molecular imaging techniques to visualize biological processes at the cellular level.
5.1 Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridoindole derivatives based on this compound and evaluated their anticancer activity against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
5.2 Case Study: Neuroprotection
A recent investigation into the neuroprotective effects of related compounds revealed that they could reduce oxidative stress in neuronal cells, providing insights into their potential use for treating neurodegenerative diseases .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the tetrahydro-beta-carboline core via cyclization reactions.
- Introduction of the carboxylic acid functionality at the 3-position.
- Protection of the amine group with the 9-fluorenylmethoxycarbonyl (Fmoc) group to afford the final protected amino acid derivative.
Key Synthetic Steps
Formation of the Tetrahydro-beta-carboline Core
- The tetrahydro-beta-carboline scaffold is commonly synthesized through Pictet-Spengler type cyclization, where a tryptamine or related indole amine reacts with an aldehyde or ketone under acidic conditions to form the fused ring system.
- Mild acidic conditions are preferred to avoid racemization and degradation of sensitive functional groups.
- Recent advances include the use of multicomponent reactions (MCRs), such as the Ugi-tetrazole reaction followed by acid-induced ring closure, to efficiently generate functionalized indole derivatives with high yields and stereochemical control.
Introduction of the Carboxylic Acid Group
- The carboxylic acid at the 3-position can be introduced either by using carboxylated aldehydes or by subsequent oxidation of methyl or other substituents.
- Alternatively, the use of protected amino acid derivatives as starting materials allows direct incorporation of the carboxylic acid functionality.
Fmoc Protection
- The amine group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in the presence of a base such as sodium bicarbonate or triethylamine.
- This step is crucial for the compound’s application in peptide synthesis and ensures stability during subsequent synthetic manipulations.
Optimized Conditions and Yields
- Acidic ring closure reactions have been optimized using methanesulfonic acid at 70 °C for 2 hours, yielding the desired indole derivatives in over 90% yield.
- One-pot procedures combining multicomponent reactions and ring closure have been demonstrated, providing efficient access to the target compound with good overall yields (e.g., 49% in one-pot synthesis for related derivatives).
- Scale-up synthesis has been successfully performed, indicating the robustness of the method (e.g., 10 mmol scale yielding 4.15 g of intermediate with 97% yield).
Comparative Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Tetrahydro-beta-carboline formation | Pictet-Spengler cyclization with aldehyde and amine | Mild acidic (e.g., formic acid) | Several hours | Variable (generally good) | Stereochemical control critical |
| Acidic ring closure | Methanesulfonic acid | 70 °C | 2 hours | 90-91 | Preferred over formic/acetic acid for yield |
| Fmoc protection | Fmoc-Cl, base (NaHCO3 or Et3N) | Room temp | 1-3 hours | High | Standard peptide chemistry protocol |
| One-pot multicomponent reaction + ring closure | Anilines, isocyanides, aldehydes, TMSN3, then acid closure | Room temp to 70 °C | 2-48 hours | 49-97 | Enables rapid, scalable synthesis |
Research Findings and Notes
- The use of multicomponent reactions such as the Ugi-tetrazole reaction allows for rapid assembly of complex indole derivatives, including the tetrahydro-beta-carboline core, under mild and sustainable conditions.
- Acidic ring closure in methanesulfonic acid is superior to other acids like formic or acetic acid, which tend to produce N-formylated or acetylated side products, reducing yield and purity.
- The synthetic route is amenable to gram-scale production and one-pot procedures, enhancing its practical applicability in pharmaceutical and peptide chemistry.
- The Fmoc-protected compound is valuable as a building block in solid-phase peptide synthesis and for the preparation of bioactive molecules targeting various biological pathways.
Q & A
Basic: What are the standard synthetic routes for preparing (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves:
- Fmoc Protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the amino group during peptide synthesis. This is achieved using Fmoc-Cl (Fmoc chloride) in anhydrous DMF or dichloromethane (DCM) under inert conditions .
- Cyclization : Formation of the tetrahydro-β-carboline scaffold via Pictet-Spengler or Bischler-Napieralski reactions, often catalyzed by Lewis acids like TFA or using microwave-assisted methods to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
Advanced: How can coupling reaction yields be optimized for derivatives of this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Microwave Assistance : Microwave irradiation (e.g., 50–80°C, 10–30 min) significantly accelerates coupling reactions while maintaining stereochemical integrity .
- Activators : Use HOBt (hydroxybenzotriazole) or COMU as coupling reagents to minimize racemization.
- Solvent Selection : Anhydrous DMF or DCM ensures optimal solubility of Fmoc-protected intermediates .
- Monitoring : Real-time LC-MS or TLC (silica gel 60 F254) with UV visualization ensures reaction completion .
Data Contradiction: How to reconcile discrepancies in reported toxicity classifications of Fmoc-protected compounds?
Methodological Answer:
- Contextual Analysis : Toxicity classifications (e.g., acute oral toxicity Category 4 in vs. skin corrosion in ) may arise from differences in purity, stereochemistry, or test protocols.
- Mitigation :
- Conduct in-house toxicity assays (e.g., zebrafish embryo toxicity testing) under controlled conditions.
- Cross-reference SDS hazard data with peer-reviewed studies (e.g., notes incomplete characterization for R&D-grade materials) .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in DMSO-d6) to confirm Fmoc group presence (δ ~7.3–7.8 ppm for fluorenyl protons) and stereochemistry .
- LC-MS : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 462.18) and purity (>95%) .
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) to validate the (R)-configuration .
Advanced: What are the best practices for handling this compound to minimize occupational exposure risks?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols ().
- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration ( ).
Basic: How does the Fmoc group influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acid Sensitivity : The Fmoc group is cleaved by 20% piperidine in DMF (common in SPPS) but stable under mild acidic conditions (pH >3).
- Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) degrades the Fmoc group, releasing CO and fluorenyl byproducts .
Advanced: What strategies are employed to resolve low solubility of this compound in aqueous buffers?
Methodological Answer:
- Co-Solvents : Use DMSO or acetonitrile (10–20% v/v) to enhance solubility for biological assays.
- Derivatization : Introduce polar groups (e.g., PEG linkers) during synthesis without compromising the Fmoc protection .
Data Contradiction: How to address inconsistencies in reported decomposition temperatures?
Methodological Answer:
- DSC Analysis : Perform differential scanning calorimetry (DSC) to determine exact decomposition points under nitrogen.
- Literature Review : Cross-check thermal stability data across SDS (e.g., notes decomposition >200°C) and peer-reviewed studies .
Basic: What storage conditions ensure long-term stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation ().
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the Fmoc group .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
